2-(1-Benzylpiperidin-3-YL)acetic acid
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Overview
Description
2-(1-Benzylpiperidin-3-YL)acetic acid is an organic compound with the molecular formula C14H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpiperidin-3-YL)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring or the acetic acid moiety, potentially yielding piperidine derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like benzyl chloride and acetyl chloride are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine and benzyl derivatives.
Scientific Research Applications
2-(1-Benzylpiperidin-3-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of piperidine derivatives and their biological activities.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-3-YL)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
1-Benzylpiperidine: Similar structure but lacks the acetic acid moiety.
3-Piperidineacetic acid: Similar structure but lacks the benzyl group.
N-Benzylpiperidine: Similar structure but with different substitution patterns.
Uniqueness: 2-(1-Benzylpiperidin-3-YL)acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMRAUNAZTRTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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